![molecular formula C17H16N4O3S B2412060 Ethyl 3-oxo-4-[(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]butanoate CAS No. 852372-96-4](/img/structure/B2412060.png)
Ethyl 3-oxo-4-[(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]butanoate
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Overview
Description
The compound is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class . Compounds of this class are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities .
Scientific Research Applications
- Significance : Ethyl 3-oxo-4-[(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]butanoate could serve as a potential antibacterial lead compound .
- Research Findings :
Antibacterial Activity
Energetic Materials
Antimicrobial and Antifungal Agents
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, have been reported to exhibit diverse pharmacological activities . These activities include anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The specific role of these targets would depend on the particular pharmacological activity exhibited by the compound.
Mode of Action
It’s worth noting that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . This suggests that the compound may affect the inflammatory pathway mediated by NO and TNF-α.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the potential bioavailability of the compound.
Result of Action
Compounds with similar structures have shown promising neuroprotective and anti-inflammatory properties . They have been reported to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
Compounds with similar structures have shown excellent thermal stability , suggesting that the compound may also exhibit stability under various environmental conditions.
properties
IUPAC Name |
ethyl 3-oxo-4-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-2-24-16(23)10-13(22)11-25-15-9-8-14-18-19-17(21(14)20-15)12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCWSLDFKQSHIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-oxo-4-[(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]butanoate |
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